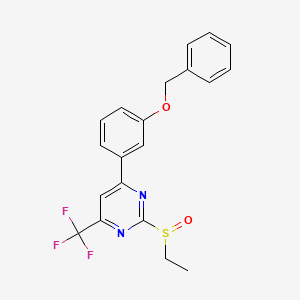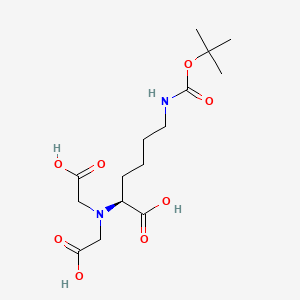
Histapyrrodine-d5 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Histapyrrodine-d5 Hydrochloride is a deuterated form of Histapyrrodine Hydrochloride, which is used primarily in research settings. The compound is characterized by the presence of five deuterium atoms, making it useful in various analytical and research applications. It is known for its role as a radiolabelled internal standard in proteomics research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Histapyrrodine-d5 Hydrochloride involves the deuteration of Histapyrrodine Hydrochloride. The process typically includes the following steps:
Deuteration of Benzylamine: The benzylamine component is subjected to deuteration using deuterium gas or deuterated reagents.
Formation of Pyrrolidine Derivative: The deuterated benzylamine is then reacted with pyrrolidine under controlled conditions to form the desired compound.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of Histapyrrodine-d5.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions: Histapyrrodine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Histapyrrodine-d5 Hydrochloride is widely used in scientific research, including:
Chemistry: As a radiolabelled internal standard in analytical chemistry for mass spectrometry.
Biology: In proteomics research to study protein interactions and functions.
Medicine: Used in pharmacokinetic studies to trace the metabolic pathways of drugs.
Industry: Employed in the development of new pharmaceuticals and chemical compounds.
Wirkmechanismus
The mechanism of action of Histapyrrodine-d5 Hydrochloride involves its role as an internal standard in analytical techniques. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification and analysis of compounds in complex mixtures. The compound does not exert any biological effects directly but aids in the precise measurement of other substances.
Vergleich Mit ähnlichen Verbindungen
Histapyrrodine Hydrochloride: The non-deuterated form, used for similar purposes but without the mass difference provided by deuterium.
Calcistin-d5: Another deuterated compound used as an internal standard in analytical chemistry.
Luvistin-d5: Similar in structure and application, used in proteomics research.
Uniqueness: Histapyrrodine-d5 Hydrochloride is unique due to its specific deuteration, which provides a distinct advantage in mass spectrometry by allowing for precise differentiation from non-deuterated compounds. This makes it highly valuable in research settings where accurate quantification is essential.
Eigenschaften
CAS-Nummer |
1330264-61-3 |
|---|---|
Molekularformel |
C19H25ClN2 |
Molekulargewicht |
321.904 |
IUPAC-Name |
N-benzyl-2,3,4,5,6-pentadeuterio-N-(2-pyrrolidin-1-ylethyl)aniline;hydrochloride |
InChI |
InChI=1S/C19H24N2.ClH/c1-3-9-18(10-4-1)17-21(19-11-5-2-6-12-19)16-15-20-13-7-8-14-20;/h1-6,9-12H,7-8,13-17H2;1H/i2D,5D,6D,11D,12D; |
InChI-Schlüssel |
HLKYILQQGSUEJS-MQVDXLBYSA-N |
SMILES |
C1CCN(C1)CCN(CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Synonyme |
N-(Phenyl-d5)-N-(phenylmethyl)-1-pyrrolidineethanamine Hydrochloride; Calcistin-d5; 1-[2-(N-Benzylanilino)ethyl]pyrrolidine-d5 Hydrochloride; Luvistin-d5 Hydrochloride; N-Benzyl-N-(phenyl-d5)pyrrolidinoethylamine Hydrochloride; N-Benzyl-N-_x000B_pyrrolidin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











